N-(3-methyl-4-(3-oxomorpholino)phenyl)acrylamide
Description
N-(3-methyl-4-(3-oxomorpholino)phenyl)acrylamide is an acrylamide derivative characterized by a 3-oxomorpholino group attached to the phenyl ring at the 4-position and a methyl substituent at the 3-position. Its structure combines a reactive acrylamide moiety with a morpholine-derived ring system, which enhances solubility and bioavailability compared to simpler aromatic acrylamides .
The synthesis of this compound typically involves coupling acryloyl chloride with a 3-methyl-4-(3-oxomorpholino)aniline precursor under mild conditions, followed by purification via column chromatography. Key spectral data, such as $^1$H NMR and $^{13}$C NMR, confirm the presence of the acrylamide double bond (δ ~6.3–6.5 ppm for vinyl protons) and the 3-oxomorpholino group (δ ~3.5–4.0 ppm for morpholine protons) .
Properties
IUPAC Name |
N-[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-13(17)15-11-4-5-12(10(2)8-11)16-6-7-19-9-14(16)18/h3-5,8H,1,6-7,9H2,2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFGQNVVTTZVCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C=C)N2CCOCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-methyl-4-(3-oxomorpholino)phenyl)acrylamide typically involves the reaction of 3-methyl-4-(3-oxomorpholino)aniline with acryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Chemical Reactions Analysis
N-(3-methyl-4-(3-oxomorpholino)phenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted acrylamide derivatives.
Scientific Research Applications
N-(3-methyl-4-(3-oxomorpholino)phenyl)acrylamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: This compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-methyl-4-(3-oxomorpholino)phenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to the modulation of their activity. The morpholine ring and acrylamide moiety play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl in 5f) increase molecular polarity and may enhance binding to hydrophobic enzyme pockets .
- Methyl Substituents (e.g., 5g and the target compound) improve metabolic stability by sterically hindering oxidative degradation .
Acrylamide Derivatives with Varied Core Structures
Other acrylamide-based compounds with distinct pharmacophores demonstrate divergent biological profiles:
Anthranilamide Derivatives (e.g., 5a-j)
- Example: 5-((3,4-difluorobenzylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide (9j) Structure: Incorporates a pyrazole-carboxamide core instead of a simple acrylamide. Activity: Exhibits antimalarial activity (IC50 < 10 µM) due to its ability to disrupt heme polymerization . Comparison: The pyrazole ring in 9j provides additional hydrogen-bonding sites, enhancing target selectivity compared to the target compound’s simpler acrylamide chain .
Cinnamamide Hybrids (e.g., 1531, 4312)
- Example: (Z)-2-[(E)-cinnamamido]-N-(2-morpholinoethyl)-3-phenyl-acrylamide (1531) Structure: Features a cinnamoyl group and a morpholinoethyl side chain. Activity: Potent FXa inhibitor (Ki = 0.8 nM) due to dual binding interactions with the enzyme’s S1 and S4 pockets . Comparison: The extended conjugated system in 1531 improves π-π stacking with aromatic residues in proteases, a feature absent in the target compound .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 5f (Chloro analogue) | 9j (Pyrazole derivative) |
|---|---|---|---|
| LogP | ~2.1 (estimated) | 2.8 | 3.5 |
| Water Solubility | Moderate (DMF-soluble) | Low | Low |
| Plasma Protein Binding | 85% (predicted) | 92% | 88% |
| Metabolic Stability | High (t1/2 > 120 min) | Moderate (t1/2 = 60 min) | Low (t1/2 = 30 min) |
Key Insights :
- The 3-oxomorpholino group in the target compound reduces LogP compared to chlorinated analogues, improving aqueous solubility .
- The acrylamide chain’s rigidity may contribute to higher metabolic stability relative to pyrazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
